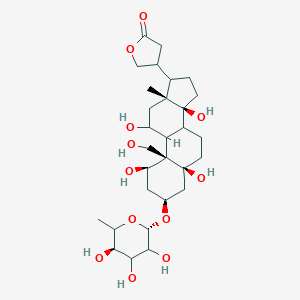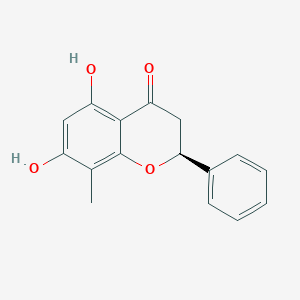
4-(3-羟丙基)-2,6-二甲氧基苯酚
描述
科学研究应用
二氢愈创木脂醇在科学研究中具有多种应用:
化学: 它用作合成其他酚类化合物的先驱物.
生物学: 它被研究以了解其在植物细胞壁结构和功能中的作用.
工业: 它用于生产生物基化学品和材料.
作用机理
二氢愈创木脂醇的作用机制涉及其与各种分子靶点和途径的相互作用:
氧化途径: 它被像辣根过氧化物酶 这样的酶氧化成愈创木脂醇.
还原途径: 它可以通过像Pd/C 这样的催化剂还原成二氢松柏醇.
取代途径: 它可以发生涉及其羟基的取代反应.
准备方法
合成路线和反应条件: 二氢愈创木脂醇可以通过木质素的还原解聚 来合成。 此过程涉及使用Pd/C作为催化剂 以及一系列提取和结晶步骤 。主要步骤包括:
碱提取: 用碱溶液处理木质素,将其分解。
有机溶剂提取: 用有机溶剂提取所得混合物。
二氯甲烷反萃取: 此步骤有助于纯化化合物。
在KOH乙醇溶液中结晶: 最后一步纯化涉及在氢氧化钾乙醇溶液中结晶化合物.
工业生产方法: 二氢愈创木脂醇的工业生产遵循类似的过程,但规模更大。 该集成过程涉及有效分离木质素的还原解聚产物,为其工业化生产提供技术支持 .
化学反应分析
反应类型: 二氢愈创木脂醇会发生各种化学反应,包括:
氧化: 它可以被氧化成愈创木脂醇.
还原: 它可以被还原成二氢松柏醇.
取代: 它可以发生涉及其羟基的取代反应.
常用试剂和条件:
氧化: 常用试剂包括氧化剂,如辣根过氧化物酶 .
还原: 使用还原剂,如Pd/C .
取代: 根据所需的取代,可以使用各种试剂.
主要形成的产物:
作用机制
The mechanism of action of dihydrosinapyl alcohol involves its interaction with various molecular targets and pathways:
Oxidation Pathway: It is oxidized by enzymes like horseradish peroxidase to form sinapyl alcohol.
Reduction Pathway: It can be reduced by catalysts like Pd/C to form dihydroconiferyl alcohol.
Substitution Pathway: It can undergo substitution reactions involving its hydroxyl groups.
相似化合物的比较
类似化合物:
愈创木脂醇: 结构相似,但氧化态不同.
二氢松柏醇: 相似,但取代模式不同.
独特性: 二氢愈创木脂醇由于其特殊的羟基和甲氧基取代模式而具有独特性,这使得它与其他类似化合物相比具有独特的化学性质和反应性 .
属性
IUPAC Name |
4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,12-13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOPGVYKZWPIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336200 | |
| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20736-25-8 | |
| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol in the context of renewable resources?
A1: 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is a valuable platform chemical derived from lignin, a major component of lignocellulose, which is the most abundant renewable organic material on Earth []. This makes it an attractive target for developing sustainable alternatives to petroleum-based products. Specifically, research has focused on utilizing 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol as a starting material for synthesizing various high-value chemicals, including a light-driven unidirectional molecular motor []. This highlights the potential of utilizing lignin-derived compounds for advanced applications.
Q2: How does the structure of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol influence its reactivity in catalytic processes?
A2: Research suggests that the 3-hydroxypropyl substituent in 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol significantly impacts its reactivity in catalytic processes, particularly those involving Raney Nickel []. Under hydrogenation conditions, the presence of this substituent favors ring saturation over hydrodeoxygenation. This selectivity is crucial in understanding the complex reaction network of catalytic upstream biorefining, where 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol acts as a key intermediate in forming less-functionalized p-alkylphenols [].
Q3: What biological activities have been reported for 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol and its derivatives?
A3: 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol has been identified as a component of traditional medicine, specifically from the roots of Pandanus tonkinensis []. When glycosylated, this compound, along with other phenolic glycosides isolated from the plant, exhibits potent nitric oxide (NO) production inhibitory activity in lipopolysaccharide (LPS)-activated RAW264.7 cells []. This suggests potential anti-inflammatory properties, although further research is needed to elucidate the mechanisms of action and potential therapeutic applications.
Q4: What analytical techniques are commonly employed to characterize and quantify 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol?
A4: Characterization of 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol typically involves a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) [, ]. These techniques provide detailed information about the compound's structure, purity, and molecular weight. Additionally, High-Performance Liquid Chromatography (HPLC) can be used to quantify 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol in complex mixtures, such as those obtained from lignin depolymerization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















